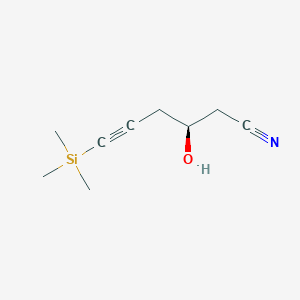![molecular formula C14H16ClN B14255645 Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride CAS No. 374114-61-1](/img/structure/B14255645.png)
Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride is a quaternary ammonium compound belonging to the pyridinium salts family. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound features a pyridinium ring substituted with a methyl group at the 3-position and a phenylethyl group at the 1-position, with a chloride ion as the counterion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium salts typically involves the reaction of pyridine with alkyl halides or alkyl sulfates. For Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride, the synthetic route involves the reaction of 3-methylpyridine with (1R)-1-phenylethyl chloride under suitable conditions. The reaction is usually carried out in a polar solvent such as ethanol or dimethylformamide at elevated temperatures to facilitate the formation of the quaternary ammonium salt .
Industrial Production Methods
Industrial production of pyridinium salts often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the desired pyridinium salt in its pure form .
化学反応の分析
Types of Reactions
Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride undergoes various chemical reactions, including:
Oxidation: The pyridinium ring can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ring to a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include pyridinium N-oxides, piperidine derivatives, and various substituted pyridinium salts, depending on the specific reaction and reagents used .
科学的研究の応用
Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in studies related to enzyme inhibition and as a model compound for studying biological interactions.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of ionic liquids and as a surfactant in various industrial processes
作用機序
The mechanism of action of pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride involves its interaction with biological molecules. The compound can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The pyridinium ring can also participate in electron transfer reactions, affecting cellular processes. The specific molecular targets and pathways involved depend on the biological context and the specific application being studied .
類似化合物との比較
Similar Compounds
Similar compounds include other pyridinium salts such as:
- Pyridinium, 4-methyl-1-[(1R)-1-phenylethyl]-, chloride
- Pyridinium, 3-methyl-1-[(1S)-1-phenylethyl]-, chloride
- Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, bromide .
Uniqueness
Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 3-position and the (1R)-1-phenylethyl group at the 1-position influences its reactivity and interactions with other molecules, making it a valuable compound for various applications .
特性
CAS番号 |
374114-61-1 |
|---|---|
分子式 |
C14H16ClN |
分子量 |
233.73 g/mol |
IUPAC名 |
3-methyl-1-[(1R)-1-phenylethyl]pyridin-1-ium;chloride |
InChI |
InChI=1S/C14H16N.ClH/c1-12-7-6-10-15(11-12)13(2)14-8-4-3-5-9-14;/h3-11,13H,1-2H3;1H/q+1;/p-1/t13-;/m1./s1 |
InChIキー |
PYSWDNZXZXEQKE-BTQNPOSSSA-M |
異性体SMILES |
CC1=C[N+](=CC=C1)[C@H](C)C2=CC=CC=C2.[Cl-] |
正規SMILES |
CC1=C[N+](=CC=C1)C(C)C2=CC=CC=C2.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Methyl [hydroxy(3-nitrophenyl)methyl]methylphosphinate](/img/structure/B14255606.png)



![1-(1-Chlorocyclopropyl)-2-[(4-methylphenyl)methyl]prop-2-en-1-one](/img/structure/B14255625.png)
![1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]-](/img/structure/B14255632.png)



